![molecular formula C22H23N7S B4482672 4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4482672.png)
4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE
Overview
Description
4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring or vice versa . The reaction conditions typically include the use of reagents such as orthoesters or chloroanhydrides, and the reactions are often carried out under mild conditions at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron (III) chloride for oxidation and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines
Mechanism of Action
The mechanism of action of 4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE involves the inhibition of specific molecular targets, such as cyclin-dependent kinase 2 (CDK2) . By inhibiting CDK2, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. This mechanism is particularly effective in targeting rapidly dividing tumor cells.
Comparison with Similar Compounds
Similar compounds to 4-[2-(BENZYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE include other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit biological activities, including anticancer properties, but differ in their specific molecular structures and targets. The uniqueness of this compound lies in its specific substitution pattern and its potent activity against CDK2.
Properties
IUPAC Name |
2-benzylsulfanyl-7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7S/c1-16-18(19-10-11-23-20(25-19)28-12-6-3-7-13-28)14-24-21-26-22(27-29(16)21)30-15-17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYUAOLXCBRPHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C4=NC(=NC=C4)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.